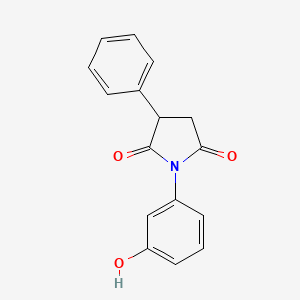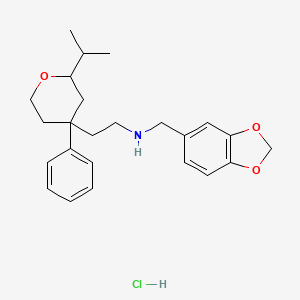![molecular formula C17H19BrN2O2S B4082595 N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide](/img/structure/B4082595.png)
N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide
Übersicht
Beschreibung
N-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide, also known as BAY 43-9006 or Sorafenib, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and has since been approved for the treatment of hepatocellular carcinoma.
Wirkmechanismus
Sorafenib works by inhibiting the activity of several signaling pathways involved in tumor growth and angiogenesis. It targets several receptor tyrosine kinases, including VEGFR-2, PDGFR-β, and RAF-1. By inhibiting these kinases, Sorafenib blocks the signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth and angiogenesis, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. Sorafenib has also been shown to have anti-oxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages for lab experiments. It is a small molecule kinase inhibitor that is easy to synthesize and can be administered orally. Sorafenib has also been extensively studied and has a well-established mechanism of action. However, Sorafenib also has some limitations for lab experiments. It can be expensive to produce and may not be effective against all types of cancer.
Zukünftige Richtungen
There are several future directions for Sorafenib research. One potential direction is to investigate its potential use in combination with other cancer therapies. Sorafenib has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another potential direction is to investigate its use in the treatment of other types of cancer, such as breast cancer and lung cancer. Additionally, researchers could investigate the use of Sorafenib in combination with immunotherapy to enhance the immune response against cancer cells.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. Sorafenib has been shown to inhibit the activity of several receptor tyrosine kinases, including VEGFR-2, PDGFR-β, and RAF-1.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)sulfonyl-N'-tert-butylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S/c1-17(2,3)19-16(13-7-5-4-6-8-13)20-23(21,22)15-11-9-14(18)10-12-15/h4-12H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJONYABOSUZTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-(4-Bromobenzenesulfonyl)-N-tert-butylbenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 3-({[(5-{[(4-chlorobenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4082531.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082556.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4082562.png)
![N-[4-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl]acetamide](/img/structure/B4082573.png)
![3-hydroxy-5-methyl-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4082574.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4082576.png)

![N-{1-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-chlorobenzamide](/img/structure/B4082598.png)
![N-(4-methyl-2-nitrophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4082601.png)
![2-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4082602.png)

![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-(4-fluorophenyl)-4-oxo-1-butanone](/img/structure/B4082610.png)